2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzyloxy group and the dimethyl substitutions on the pyrimidine ring contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 6-(benzyloxy)pyridine. This can be achieved through the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyridine intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This can involve the use of formamidine acetate and acetic anhydride under reflux conditions.
Final Coupling: The final step involves coupling the pyridine and pyrimidine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyridine and pyrimidine derivatives.
Substitution: Various substituted pyridine and pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe or ligand in various biological assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the benzyloxy and dimethyl groups, resulting in different chemical properties and reactivity.
2,6-Bis(benzyloxy)pyridine: Contains two benzyloxy groups on the pyridine ring but lacks the pyrimidine moiety.
4,6-Dimethylpyrimidine: Lacks the pyridine and benzyloxy groups, resulting in different applications and reactivity.
Uniqueness
2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine is unique due to the combination of the benzyloxy group and the dimethyl substitutions on the pyrimidine ring. This combination imparts specific chemical properties that make it suitable for various applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
190582-47-9 |
---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4,6-dimethyl-2-(6-phenylmethoxypyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C18H17N3O/c1-13-11-14(2)20-18(19-13)16-9-6-10-17(21-16)22-12-15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
KXQWKVXQIBFZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=NC(=CC=C2)OCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.